4-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
4-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a chlorophenyl group, a bromine atom, and a sulfonate group attached to a dimethylbenzene ring. Its unique structure makes it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 5-bromo-2-chlorobenzene with 4-chlorophenyl sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and minimize by-products. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The bromine and chlorophenyl groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound .
Scientific Research Applications
4-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The bromine and chlorophenyl groups can also participate in various binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzene: Shares the bromine and chlorophenyl groups but lacks the sulfonate group.
4-Chlorophenyl sulfonyl chloride: Contains the chlorophenyl and sulfonate groups but lacks the bromine atom.
2,4-Dimethylbenzenesulfonic acid: Contains the dimethylbenzene and sulfonate groups but lacks the bromine and chlorophenyl groups.
Uniqueness
4-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
(4-chlorophenyl) 5-bromo-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO3S/c1-9-7-10(2)14(8-13(9)15)20(17,18)19-12-5-3-11(16)4-6-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUBYUJFFGREIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)Cl)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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